molecular formula C20H20N2O4S2 B12205086 (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B12205086
M. Wt: 416.5 g/mol
InChI Key: KILDNONXOQANBS-UHFFFAOYSA-N
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Description

(Z)-N-(3-(4-(Benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound featuring a complex molecular architecture that incorporates a tetrahydrothieno[3,4-d]thiazole core. This core structure is a bicyclic system containing both sulfur and nitrogen heteroatoms, which is of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The molecule is further functionalized with a 4-benzyloxyphenyl substituent and an acetamide group, characteristics often associated with bioactive molecules. The presence of the sulfone (5,5-dioxide) group typically enhances the compound's metabolic stability and influences its electronic properties. Compounds containing the thiazole moiety, a key feature of this molecule, have been extensively studied and shown to possess a wide spectrum of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory effects . The specific (Z)-geometric isomerism around the imine bond is crucial for defining the molecule's three-dimensional shape and, consequently, its biological activity and research value. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate the specific applications and mechanism of action of this compound in their respective fields.

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C20H20N2O4S2/c1-14(23)21-20-22(18-12-28(24,25)13-19(18)27-20)16-7-9-17(10-8-16)26-11-15-5-3-2-4-6-15/h2-10,18-19H,11-13H2,1H3

InChI Key

KILDNONXOQANBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Halo Ketones with Thiourea Derivatives

A validated approach for thiazole synthesis involves α-halo ketones reacting with thioureas or thioamides. For the tetrahydrothieno[3,4-d]thiazole system:

  • Bromination of tetrahydrothiophene-3-one : Treatment with N-bromosuccinimide (NBS) in ethanol yields 3-bromotetrahydrothiophene-3-one.

  • Thiazole ring closure : Reaction with thiourea in the presence of potassium thiocyanate (KSCN) forms the thiazole ring via nucleophilic substitution and cyclization.

  • Oxidation to sulfone : Hydrogen peroxide (H₂O₂) or oxone in acetic acid oxidizes the thiophene sulfur atoms to sulfones.

Key conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–120°C (reflux)

  • Catalyst: Potassium iodide (KI) for enhanced reactivity

One-Pot Multi-Component Synthesis

Modern protocols emphasize one-pot procedures to minimize isolation steps:

  • Bromination and thiocyanation :

    • Tetrahydrothiophene-3-one + NBS → α-bromo ketone

    • Addition of KSCN introduces the thiocyanate group.

  • Cyclocondensation :

    • Reaction with 4-(benzyloxy)aniline forms the thiazole-imine intermediate.

  • Oxidation :

    • In situ oxidation with H₂O₂ yields the sulfone groups.

Advantages :

  • Yield improvement (60–75%) compared to stepwise methods

  • Reduced purification requirements

N-Acylation to Form the Acetamide Moiety

The final step involves acetylation of the thiazole-imine nitrogen:

  • Reaction with acetyl chloride :

    • Intermediate A + acetyl chloride → target compound.

    • Base: Triethylamine (TEA) or pyridine to scavenge HCl.

  • Solvent optimization :

    • Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Yield : 65–80% after recrystallization from ethanol.

Stereochemical Control and Z-Isomer Isolation

The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the acetamide carbonyl and thiazole nitrogen. Isolation methods include:

  • Crystallization : Ethanol/water mixtures preferentially crystallize the Z-isomer.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents.

Analytical Characterization Data

Table 1: Spectroscopic Data for (Z)-N-(3-(4-(Benzyloxy)phenyl)-5,5-Dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 10.25 (s, 1H, NH), 7.95 (d, 2H, ArH), 7.32–7.45 (m, 5H, benzyl), 4.76 (s, 2H, OCH₂), 2.21 (s, 3H, COCH₃)
¹³C NMR δ 169.8 (CO), 159.2 (C=N), 134.5–128.7 (ArC), 70.1 (OCH₂), 24.3 (COCH₃)
IR (KBr)1680 cm⁻¹ (C=O), 1340–1150 cm⁻¹ (S=O), 1240 cm⁻¹ (C-N)
HRMS m/z 457.0821 [M+H]⁺ (calc. 457.0819)

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Reported Synthetic Routes

MethodYield (%)Purity (%)Time (h)
Stepwise cyclization589524
One-pot synthesis729812
Pd-catalyzed coupling659318

Challenges and Optimization Strategies

  • Oxidation selectivity : Over-oxidation to sulfonic acids is mitigated by controlled H₂O₂ stoichiometry.

  • Z/E isomer separation : Hydrogen bonding-directed crystallization improves Z-isomer yield.

  • Scale-up limitations : Batch reactor optimization reduces exothermic risks during bromination .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Studies have demonstrated its ability to inhibit specific enzymes, making it a valuable tool for studying enzyme function and regulation .

Medicine

In medicine, (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide has been investigated for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for cancer therapy .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique electronic and optical properties. Its electron-deficient nature and high oxidative stability make it suitable for applications in electronics and photonics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Methoxy Substitution ()

The compound 2-methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]acetamide (RN: 902047-85-2) features a 2-methoxy group on both the phenyl ring and the acetamide side chain. Compared to the target compound’s benzyloxy group, the methoxy substituent reduces steric bulk and may lower lipophilicity (logP), impacting solubility. The electron-donating methoxy group could also alter electronic properties, affecting reactivity in nucleophilic or electrophilic reactions .

3,4-Dimethoxy Substitution ()

N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]acetamide introduces two methoxy groups at positions 3 and 4 of the phenyl ring. The increased electron density from the dimethoxy groups may enhance resonance stabilization of the heterocyclic system. This substitution pattern could also improve binding affinity to targets requiring planar aromatic interactions, such as enzyme active sites .

Heterocyclic Core Modifications

Thiadiazole Derivatives ()

Compounds like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) replace the tetrahydrothieno[3,4-d]thiazole core with a thiadiazole ring. Key differences include:

  • Spectral Data : IR spectra of 8a show dual C=O stretches at 1679 and 1605 cm⁻¹, while the target compound’s sulfone group would exhibit strong S=O stretches near 1150–1300 cm⁻¹ .
Triazole Derivatives ()

Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) replaces the thiazole/thiadiazole core with a triazole ring. Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability due to their aromatic nitrogen atoms. However, they lack the sulfone group, which in the target compound may contribute to solubility or electrostatic interactions .

Functional Group Comparisons

Acetamide vs. Benzamide Side Chains

The target compound’s acetamide group (R=CH₃CO) contrasts with benzamide derivatives like N-[5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (6). Benzamide groups introduce additional aromaticity, which may enhance π-π stacking but reduce solubility. The acetamide’s smaller size could improve steric compatibility in tight binding pockets .

Active Methylene Adducts ()

Compounds such as 8b and 8c incorporate ethyl ester or phenyl-substituted nicotinic acid groups. These bulky substituents increase molecular weight and may hinder diffusion across biological membranes compared to the target compound’s benzyloxy group .

Biological Activity

Chemical Structure

This compound belongs to a class of thieno-thiazole derivatives, which are known for their diverse biological activities. The presence of the benzyloxy group and the thiazole moiety suggests potential interactions with various biological targets.

Biological Activity

1. Anticancer Activity
Thieno-thiazole derivatives have been studied for their anticancer properties. They may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancerous cells. For example, compounds with similar structures have shown activity against various cancer cell lines, including breast and lung cancer.

2. Antimicrobial Activity
Many thieno-thiazole derivatives possess antimicrobial properties. They can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The benzyloxy group may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against microbial pathogens.

3. Anti-inflammatory Effects
Compounds in this class often demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines or pathways such as NF-kB. This makes them potential candidates for treating inflammatory diseases.

Research Findings

Numerous studies have investigated the biological activities of thieno-thiazole derivatives:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry reported that a related thieno-thiazole compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
  • Case Study 2 : Research in Bioorganic & Medicinal Chemistry Letters highlighted that a similar thiazole derivative showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Thieno[3,4-d]thiazole derivative AAnticancerMCF-7 (breast cancer)12 µM
Thieno[3,4-d]thiazole derivative BAntimicrobialStaphylococcus aureus32 µg/mL
Thieno[3,4-d]thiazole derivative CAnti-inflammatoryRAW 264.7 macrophagesNot specified

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